Product packaging for deoxy salvinorin A(Cat. No.:)

deoxy salvinorin A

Cat. No.: B10848217
M. Wt: 418.5 g/mol
InChI Key: IYIKKRWPZJDFNB-AGQYDFLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxy Salvinorin A is a key research compound based on the potent and selective kappa opioid receptor (KOR) agonist scaffold of Salvinorin A . As a derivative, it serves as a crucial tool for studying structure-activity relationships (SAR) to develop novel neuropsychiatric pharmacotherapies . Research into such analogs aims to discover compounds with potential KOR-mediated therapeutic effects for conditions including substance use disorders, depression, and pain, while potentially mitigating the dysphoric and hallucinogenic effects associated with the parent Salvinorin A . This compound is presented for scientific investigation into the kappa opioid receptor system, a key modulator of dopamine and a target for treating addictive states and mood disturbances . It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic use or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O7 B10848217 deoxy salvinorin A

Properties

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-ethoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C23H30O7/c1-5-29-16-10-15(20(25)27-4)22(2)8-6-14-21(26)30-17(13-7-9-28-12-13)11-23(14,3)19(22)18(16)24/h7,9,12,14-17,19H,5-6,8,10-11H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1

InChI Key

IYIKKRWPZJDFNB-AGQYDFLVSA-N

Isomeric SMILES

CCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Canonical SMILES

CCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Origin of Product

United States

Biosynthetic Pathways of Salvinorin A: Enzymatic Elucidation and Precursor Incorporation

Elucidation of the 1-Deoxy-D-Xylulose-5-Phosphate (DOXP/MEP) Pathway as the Biogenic Origin

Scientific investigations have definitively established that the biosynthesis of salvinorin A proceeds through the 1-deoxy-D-xylulose-5-phosphate (DOXP/MEP) pathway, which occurs in the plastids of plant cells nih.govesf.eduresearchgate.netwikipedia.org. This finding was confirmed through NMR spectroscopic analysis of salvinorin A produced from microshoots of S. divinorum fed with ¹³C-labeled glucose and [1-¹³C;3,4-²H₂]-1-deoxy-D-xylulose nih.govesf.eduresearchgate.net. The results demonstrated that this pharmacologically significant diterpene is synthesized via the DOXP/MEP pathway rather than the classic mevalonic acid (MVA) pathway nih.govesf.eduresearchgate.netresearchgate.net. The DOXP/MEP pathway is responsible for producing the fundamental building blocks for a vast array of isoprenoid compounds in plants wikipedia.orgnih.gov.

The initial stages of the DOXP/MEP pathway involve a series of enzymatic steps that convert primary metabolites into the universal five-carbon isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) researchgate.netresearchgate.netfigshare.comresearchgate.net. These two molecules serve as the fundamental precursors for the assembly of all terpenoids researchgate.net. In plants, the DOXP/MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate nih.gov. While most organisms utilize either the mevalonate (B85504) or the MEP pathway, plants employ both, with the MEP pathway operating within plastids to generate precursors for diterpenes, among other compounds wikipedia.orgnih.gov.

The biosynthesis of diterpenoids, including salvinorin A, utilizes geranylgeranyl diphosphate (GGPP) as the common C₂₀ precursor researchgate.netnih.govnih.gov. GGPP is formed in the plastids through the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, all derived from the DOXP/MEP pathway nih.gov. This molecule serves as the substrate for the first committed step in the biosynthesis of the diverse family of labdane-related diterpenoids, from which the clerodane skeleton of salvinorin A is derived nih.govnih.gov.

Characterization of Diterpene Synthases in Clerodane Skeleton Formation

The transformation of the linear GGPP molecule into the complex, polycyclic clerodane structure is orchestrated by a class of enzymes known as diterpene synthases (diTPSs). These enzymes catalyze the intricate cyclization reactions that define the carbon skeleton of salvinorin A.

Research into the biosynthesis of salvinorin A has led to the identification and characterization of specific diTPSs in S. divinorum. The first committed step is catalyzed by a Class II diTPS nih.govnih.gov. Transcriptome analysis of the plant's glandular trichomes, the primary site of salvinorin A accumulation, revealed a key enzyme designated SdCPS2 (Salvia divinorum clerodienyl diphosphate synthase), also identified as SdKPS nih.govnih.govacs.org. Functional characterization through in vitro and in planta assays confirmed that this enzyme is a (-)-kolavenyl diphosphate synthase nih.govnih.govresearchgate.net. It catalyzes the cycloisomerization of GGPP to form (-)-kolavenyl diphosphate (KPP), which possesses the characteristic neo-clerodane backbone nih.govnih.govacs.org. This reaction represents the crucial first step in the pathway leading specifically to salvinorin A nih.govnih.govwsu.edu.

The catalytic mechanism of Class II diTPSs like SdCPS2 involves a protonation-initiated cyclization cascade acs.orgnih.govresearchgate.net. The enzyme first protonates the terminal olefin of the GGPP substrate, generating a carbocation acs.org. This initiates a series of stereospecific cyclizations and rearrangements of the carbon backbone while the diphosphate moiety remains attached acs.org. In the case of salvinorin A biosynthesis, this cascade, which includes hydride and methyl shifts, leads to the formation of the kolavenyl cation, which is then neutralized to yield (-)-kolavenyl diphosphate acs.org. This complex, enzyme-mediated reaction transforms the linear precursor into a bicyclic diterpene intermediate with the specific stereochemistry of the neo-clerodane skeleton nih.govacs.org.

Post-Cyclization Enzymatic Modifications

Following the formation of the core clerodane skeleton, a series of enzymatic modifications are required to produce the final salvinorin A molecule. The intermediate (-)-kolavenyl diphosphate is first dephosphorylated by a Class I diTPS to yield (-)-kolavenol, the first detectable intermediate in the pathway nih.govnih.govnih.gov. Subsequent enzymatic reactions, including oxidations and acetylations, decorate this scaffold.

Evidence points to the involvement of cytochrome P450 monooxygenases in these downstream steps acs.org. One such enzyme, SdCS (CYP76AH39), has been shown to catalyze the conversion of kolavenol (B1673748) to crotonolide G, a dihydrofuran neoclerodane, through the incorporation of an oxygen atom acs.org. Further modifications are catalyzed by other enzymes, such as an S-adenosyl-L-methionine-dependent O-methyltransferase, which is responsible for the methylation of the C-4 carboxyl group nih.govesf.eduresearchgate.net. Additionally, acetyltransferase enzymes are involved in the acetylation of hydroxyl groups at various positions on the salvinorin scaffold, as demonstrated by the conversion of pathway intermediates in crude trichome protein extracts wsu.edu.

Interactive Data Tables

Key Enzymes in Salvinorin A Biosynthesis

Enzyme Name / ClassAbbreviationFunctionSubstrateProductReference
(-)-Kolavenyl Diphosphate Synthase (Class II diTPS)SdCPS2 / SdKPSCatalyzes the first committed step in salvinorin A biosynthesis, forming the neo-clerodane skeleton.Geranylgeranyl Diphosphate (GGPP)(-)-Kolavenyl Diphosphate (KPP) nih.govnih.govacs.orgnih.gov
Class I diTPSNot specifiedDephosphorylates the diphosphate intermediate.(-)-Kolavenyl Diphosphate (KPP)(-)-Kolavenol nih.govnih.gov
Crotonolide G Synthase (Cytochrome P450)SdCS (CYP76AH39)Catalyzes the formation of a dihydrofuran ring.(-)-KolavenolCrotonolide G acs.org
O-methyltransferaseNot specifiedMethylates the C-4 carboxyl group.Salvinorin precursorMethylated salvinorin precursor nih.govesf.edu
AcetyltransferaseNot specifiedPerforms acetylation of hydroxyl groups.Salvinorin intermediates (e.g., Salvinorin H)Acetylated salvinorins (e.g., Salvinorin D, E) wsu.edu

List of Compounds

1-Deoxy-D-Xylulose-5-Phosphate (DOXP)

2-C-methyl-D-erythritol 4-phosphate (MEP)

(-)-Kolavenol

(-)-Kolavenyl Diphosphate (KPP)

Crotonolide G

Deoxy Salvinorin A

Dimethylallyl Diphosphate (DMAPP)

ent-copalyl diphosphate

Geranylgeranyl Diphosphate (GGPP)

Isopentenyl Diphosphate (IPP)

Salvinorin A

Salvinorin B

Salvinorin C

Salvinorin D

Salvinorin E

Salvinorin H

Salvidivin A

Salvinicin A

Salvinicin B

S-Adenosyl-L-Methionine-Dependent O-Methyltransferase Activity in C-4 Carboxyl Group Methylation

The final structure of salvinorin A features a methyl ester at the C-4 position. Isotope labeling studies have provided direct evidence for the origin of this methyl group. Analysis of salvinorin A produced by S. divinorum microshoots fed with [Me-¹³C]-methionine has confirmed that the methylation of the C-4 carboxyl group is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. nih.gov These enzymes are a large and diverse family that transfer a methyl group from the universal donor SAM to a variety of acceptor molecules, including the carboxyl group of a salvinorin A precursor. nih.govnih.gov The reaction proceeds via an S_N2 type nucleophilic substitution mechanism. nih.gov This specific methylation is a crucial step in the biosynthetic pathway, converting the precursor salvinorin C or a related carboxylic acid into salvinorin A.

Diterpenoid-Specific O-Acetyl Transferase Function in Salvinorin A Formation from Salvinorin B

The conversion of salvinorin B to salvinorin A represents the final step in the biosynthetic sequence. This transformation involves the acetylation of the C-2 hydroxyl group of salvinorin B. wikipedia.org This reaction is catalyzed by a diterpenoid-specific O-acetyltransferase. While the specific enzyme in S. divinorum has not been fully isolated and characterized, its function is inferred from the structural relationship between the two compounds. Salvinorin B, which possesses a hydroxyl group at the C-2 position, is a known natural constituent of the plant and is also the primary metabolite of salvinorin A in vivo. nih.govnih.gov The metabolic lability of the acetyl group on salvinorin A underscores the reversible nature of this enzymatic step. nih.gov Therefore, an O-acetyltransferase is responsible for adding the acetyl group, thereby converting the less potent salvinorin B into the highly active salvinorin A.

Subcellular and Tissue Localization of Biosynthesis

The synthesis and accumulation of salvinorin A and related neoclerodane diterpenes are highly localized within the plant. Chemical and microscopic analyses have shown that these compounds are sequestered in specialized secretory structures known as peltate glandular trichomes. nih.govnih.govscirp.org These trichomes are found predominantly on the abaxial (lower) surface of the leaves, as well as on the stems, bracts, and calyces. nih.gov

The salvinorins are secreted as part of a complex resin that accumulates in the subcuticular space of these peltate trichomes. nih.govnih.gov The strong correlation between the presence of these specific trichomes and the detection of salvinorins indicates that the biosynthesis is tissue-specific. nih.gov While other types of trichomes, such as capitate and non-glandular trichomes, are also present on the plant, the production of salvinorins appears to be exclusive to the peltate glands. nih.govresearchgate.net This localization suggests a protective function for these compounds, defending the plant from external threats. nih.gov

Trichome Types and Salvinorin A Localization in Salvia divinorum
Trichome TypeLocation on PlantSalvinorin A PresenceReference
Peltate Glandular TrichomesAbaxial leaf surface, stems, rachises, bracts, pedicles, calycesHigh concentration in subcuticular resin nih.govnih.gov
Capitate Glandular Trichomes (Short- and Long-Stalked)Both adaxial and abaxial leaf surfacesAbsent nih.govresearchgate.net
Non-Glandular TrichomesBoth adaxial and abaxial leaf surfacesAbsent nih.govresearchgate.net

Methodological Approaches in Biosynthetic Pathway Delineation

The elucidation of the salvinorin A biosynthetic pathway has been made possible through a combination of modern biochemical and analytical techniques. These methods have allowed researchers to trace the metabolic flow from simple precursors to the final complex diterpenoid structure.

Stable Isotope Labeling Experiments

Stable isotope labeling is a powerful tool for deciphering metabolic pathways. In the study of salvinorin A, several labeled precursors have been utilized to track the origin of its carbon skeleton and functional groups. researchgate.net Experiments have successfully used precursors such as [1-¹³C]-glucose, [Me-¹³C]-methionine, and [1-¹³C; 3,4-²H₂]-1-deoxy-D-xylulose. nih.gov The incorporation of these isotopes into the final salvinorin A molecule demonstrated that the diterpene core is synthesized via the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, rather than the classical mevalonic acid (MVA) pathway. nih.govresearchgate.net Furthermore, feeding experiments with ¹³CO₂ in a closed chamber have been performed on whole plants to study the biosynthesis under more physiological conditions. researchgate.netresearchgate.net

Stable Isotope Labeling Experiments in Salvinorin A Biosynthesis
Isotopic PrecursorAnalytical MethodKey FindingReference
[1-¹³C]-glucoseNMR SpectroscopyEstablished biosynthesis occurs via the DXP pathway. nih.gov
[1-¹³C; 3,4-²H₂]-1-deoxy-D-xyluloseNMR SpectroscopyConfirmed the DXP pathway as the source of the diterpene backbone. nih.gov
[Me-¹³C]-methionineNMR SpectroscopyIdentified S-adenosyl-L-methionine as the methyl donor for the C-4 carboxyl group. nih.gov
¹³CO₂NMR SpectroscopyDemonstrated the incorporation of carbon from CO₂ into the salvinorin A structure in whole plants. researchgate.netresearchgate.net

Advanced Spectroscopic Analysis for Isotope Incorporation

To detect and quantify the incorporation of stable isotopes, highly sensitive analytical techniques are required. Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary tool, allowing for the precise determination of the position of ¹³C labels within the salvinorin A molecule. nih.govresearchgate.netresearchgate.net This detailed structural information is essential for distinguishing between potential biosynthetic routes. In conjunction with NMR, mass spectrometry techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been employed. nih.govnih.govresearchgate.net These methods provide confirmation of isotopic enrichment and are sensitive enough to quantify salvinorin A and its metabolites in complex biological samples. researchgate.net

Application of In Vitro Sterile Microshoot Culture for Biosynthetic Studies

A significant challenge in studying the biosynthesis of plant secondary metabolites is the effective delivery of labeled precursors to the site of synthesis. For S. divinorum, early attempts using cuttings and direct stem injection of precursors proved unsuccessful. nih.gov The development of an in vitro sterile microshoot culture system was a critical breakthrough. nih.gov This method allows for the controlled administration of nutrients and labeled compounds directly in the growth medium. electricveg.com The successful incorporation of ¹³C from [1-¹³C]-glucose into salvinorin A was achieved using this microshoot culture system, demonstrating its efficacy for biosynthetic investigations. nih.gov This approach provides a sterile, controlled environment, which is essential for unambiguous results in feeding experiments.

Total Chemical Synthesis of Salvinorin A: Strategies for Stereoselective Construction

Development of Asymmetric Total Synthesis Methodologies

The quest for an efficient and stereoselective total synthesis of salvinorin A has spurred innovation in synthetic strategy. Two prominent approaches have emerged, centered on novel methods to construct the core tricyclic skeleton: the transannular Michael reaction cascade and the intramolecular Diels-Alder/Tsuji allylation sequence.

Transannular Michael Reaction Cascade Approaches

The first total synthesis of salvinorin A, accomplished by the Evans group, featured a pioneering strategy based on a transannular Michael reaction cascade. nih.gov This approach involves the construction of a macrocyclic precursor containing pre-installed stereocenters, which then undergoes a stereoselective ring-closing cascade to form the intricate tricyclic core of the molecule. nih.govorganic-chemistry.org

The synthesis began with the assembly of two key fragments. An aldehyde fragment was prepared using an enantioselective nickel-catalyzed ortho-ester alkylation and an asymmetric aldol reaction controlled by an Evans auxiliary to set key stereocenters. nih.gov The second fragment, containing the furan moiety, was also synthesized in an enantiomerically pure form. These two fragments were coupled, and subsequent steps led to the formation of a 12-membered macrocyclic lactone. organic-chemistry.org

The cornerstone of this synthesis was the treatment of this macrocyclic bis-enone with a suitable base, which triggered a domino Michael reaction cascade. organic-chemistry.orgresearchgate.net This transannular cyclization is a highly efficient process that simultaneously forms the trans-decalin ring system and sets three new stereocenters with a high degree of control, dictated by the pre-existing stereochemistry within the macrocycle. nih.govresearchgate.netresearchgate.net This elegant strategy showcases the power of macrocyclic stereocontrol in directing the formation of complex polycyclic systems. The initial synthesis was completed in 29 steps. nih.govwikipedia.org

Table 1: Key Features of the Transannular Michael Reaction Cascade Strategy

Feature Description Reference
Key Strategy Transannular Michael reaction cascade of a macrocyclic lactone. nih.gov
Precursor 12-membered macrocyclic bis-enone. organic-chemistry.org
Stereocontrol Achieved through stereocenters installed in the fragments prior to macrocyclization. nih.gov
Key Bond Formations Formation of the trans-decalin core in a single cascade step. researchgate.net
Overall Steps (Evans) 29 steps (initial report). nih.govwikipedia.org

Intramolecular Diels-Alder / Tsuji Allylation Strategies for trans-Decalin Scaffold Formation

An alternative and powerful strategy for constructing the salvinorin A core relies on the intramolecular Diels-Alder (IMDA) reaction. This pericyclic reaction is renowned for its predictability and ability to form complex cyclic systems with excellent stereocontrol. The Forsyth group was the first to report a total synthesis of salvinorin A utilizing this approach. nih.govnih.gov

Their strategy involved the asymmetric synthesis of a highly functionalized tetraene precursor. nih.govfigshare.com This precursor was designed to undergo a thermally induced IMDA reaction, which efficiently constructs the trans-decalin scaffold. A subsequent Tsuji allylation was employed to install the challenging C9 quaternary center. nih.govnih.gov This sequence asymmetrically established three contiguous stereocenters, including two quaternary ones, which form the core of the natural product. nih.gov The synthesis was completed with a late-stage, stereoselective addition of the furan moiety. nih.gov

This IMDA/Tsuji allylation approach offers a highly convergent and efficient route to the functionalized trans-decalin core of salvinorin A, demonstrating the utility of well-established cycloaddition and allylation reactions in the assembly of complex natural products. nih.govfigshare.com

Stereochemical Control and Challenges in Complex Diterpene Synthesis

The synthesis of complex diterpenes like salvinorin A is fraught with stereochemical challenges. Beyond the strategic construction of the carbon skeleton, chemists must precisely control the configuration of numerous stereocenters and overcome inherent molecular instabilities.

Management of Epimerization at Stereogenic Centers (e.g., C8)

A significant hurdle in the synthesis and chemical manipulation of salvinorin A is the configurational instability of the stereocenter at the C8 position. nih.gov This center is prone to epimerization under acidic, basic, and even thermal conditions, leading to the formation of the less potent 8-epi-salvinorin A. nih.govchemrxiv.org The equilibrium constant (Keq) for this epimerization favors the undesired epimer, complicating purification and potentially compromising biological activity. nih.gov

Synthetic chemists have adopted several strategies to manage this issue:

Late-stage functionalization: Introducing sensitive functional groups near the C8 position as late as possible in the synthetic sequence minimizes exposure to harsh conditions.

Careful reaction condition selection: The Hagiwara group, for instance, noted that the choice of solvent, proton source, and temperature was critical during a conjugate reduction step to minimize C8 epimerization, though the undesired epimer still predominated. nih.gov

Scaffold stabilization: More recent efforts have focused on designing and synthesizing analogs with modified scaffolds that are inherently resistant to epimerization, thereby circumventing the problem altogether. nih.gov

Table 2: Comparison of Salvinorin A and its C8 Epimer

Compound KOR Affinity (Ki) Potency (EC50) Reference
Salvinorin A 2.6 ± 0.2 nM 2.2 ± 0.3 nM pitt.edu
8-epi-Salvinorin A 140 ± 9 nM 531 ± 145 nM pitt.edu

Employment of Chiral Auxiliaries and Ligand-Assisted Additions

To achieve the high levels of stereoselectivity required for the asymmetric synthesis of salvinorin A, chemists have extensively used chiral auxiliaries and ligand-assisted reactions. wikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

Notable examples in salvinorin A synthesis include:

Evans Auxiliaries: In the first total synthesis, an Evans oxazolidinone auxiliary was used to control the stereochemistry of a key aldol addition, establishing one of the stereocenters in the macrocyclic precursor with high diastereoselectivity. nih.govwikipedia.org

Pseudoephedrine: This readily available chiral auxiliary has been employed in Diels-Alder reactions to control the formation of the A-ring of salvinorin A. nih.govresearchgate.net

Chiral Ligands: Asymmetric catalysis using chiral ligands is another cornerstone of modern synthesis. In the Forsyth synthesis, a late-stage stereoselective chiral ligand-assisted addition of a 3-titanium furan derivative to an aldehyde was used to construct the furanyl lactone moiety. nih.gov Similarly, chiral-at-P ligands have been found necessary to control the stereoselectivity of conjugate additions in the synthesis of stabilized analogs. digitellinc.com

These methods provide reliable control over the absolute and relative stereochemistry during the construction of the molecule, and are indispensable tools in the synthesis of enantiomerically pure, complex natural products.

Design and Synthesis of Key Intermediates

The success of a total synthesis campaign hinges on the rational design and efficient preparation of key intermediates. These building blocks are strategically chosen to allow for the convergent assembly of the final target.

Macrocyclic Lactone (Evans Synthesis): The 12-membered macrocycle is the central intermediate in the Evans synthesis. Its design incorporates the necessary stereocenters and functionalities (two enone systems) to enable the pivotal transannular Michael reaction cascade. nih.govresearchgate.net

Wieland-Miescher Ketone Derivatives (Hagiwara Synthesis): The Hagiwara group developed a more traditional approach starting from the well-known Wieland-Miescher ketone. nih.govnih.govnih.gov This strategy uses a readily available, enantiomerically pure starting material that already contains two of the three rings of the salvinorin core, albeit with a different oxygenation pattern that requires subsequent manipulation. nih.gov

Functionalized Tetraene (Forsyth Synthesis): The IMDA approach relies on the synthesis of a complex acyclic tetraene. nih.gov This key intermediate is carefully designed with the correct placement of double bonds and stereocenters to ensure the desired stereochemical outcome in the subsequent intramolecular Diels-Alder reaction, which forms the trans-decalin core. nih.govfigshare.com

Synthetic Biology Approaches for Heterologous Production

While chemical synthesis provides unparalleled control for creating analogues, synthetic biology offers a potentially more sustainable and scalable route for the production of Salvinorin A and other complex natural products. Heterologous production, which involves engineering a microbial host such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) to produce a target molecule, has emerged as a powerful alternative to traditional extraction from plants or complex chemical synthesis. nih.gov

To date, the complete heterologous production of Salvinorin A has not been reported. However, significant progress in the microbial production of other diterpenoids provides a clear roadmap for how this could be achieved. The biosynthesis of Salvinorin A in its native plant, Salvia divinorum, proceeds via the non-mevalonate pathway to produce the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.net A diterpene synthase then cyclizes GGPP, and a series of tailoring enzymes, primarily cytochrome P450s (P450s), perform subsequent oxidation reactions to yield the final complex structure.

A heterologous production strategy in S. cerevisiae would typically involve the following steps:

Enhancing Precursor Supply: The first step is to engineer the host's metabolism to increase the production of the GGPP precursor. This is often achieved by overexpressing key genes in the native mevalonate (B85504) pathway of yeast, such as tHMG1. nih.govfrontiersin.org Additionally, down-regulating competing pathways, like sterol biosynthesis which also uses farnesyl pyrophosphate (FPP), can further channel metabolic flux towards the desired product. wur.nl

Introducing the Diterpene Synthase: The specific diterpene synthase from S. divinorum responsible for creating the initial neoclerodane skeleton would need to be identified and expressed in the yeast. This enzyme catalyzes the crucial cyclization of GGPP.

Expressing Tailoring Enzymes: The most challenging step is often the functional expression of the plant-derived P450s and their corresponding cytochrome P450 reductases (CPRs). nih.gov These enzymes are responsible for the series of oxidative modifications that decorate the diterpene scaffold to form Salvinorin A. P450s are membrane-bound proteins and can be difficult to express functionally in microbial hosts. Strategies to overcome this include screening CPRs from different sources, creating fusion proteins of the P450 and CPR, and engineering the endoplasmic reticulum of the yeast cell. nih.gov

Successful heterologous production of other complex diterpenoids, such as carnosic acid, has demonstrated the feasibility of this approach. In that case, researchers successfully engineered S. cerevisiae to produce titers of up to 75.18 mg/L in fed-batch fermentation by applying these metabolic engineering principles. nih.govnih.gov These studies provide a strong proof-of-concept for the future development of a microbial cell factory for Salvinorin A production. Such a system would not only provide a stable and scalable supply of the compound but also enable the production of novel derivatives through pathway engineering and enzyme evolution. youtube.com

Metabolic Engineering Strategy Purpose Example Target Genes/Pathways Relevance to Salvinorin A Production
Up-regulation of Mevalonate Pathway Increase precursor (GGPP) supplytHMG1, ERG20, BTS1Essential first step to provide the building blocks for the diterpene backbone.
Down-regulation of Competing Pathways Divert metabolic flux to GGPPERG9 (squalene synthase)Prevents loss of FPP to sterol biosynthesis, increasing availability for Salvinorin A. wur.nl
Expression of Plant Enzymes Reconstitute the biosynthetic pathwayDiterpene synthase, Cytochrome P450s, CPRsIntroduction of the specific enzymes from S. divinorum to build the molecule.
Host and Fermentation Optimization Improve enzyme function and overall yieldER engineering, cofactor supply, fed-batch fermentationCritical for overcoming bottlenecks like poor P450 performance and achieving high titers. nih.govnih.gov

Molecular Mechanism of Action: Receptor Binding and Signaling Pathways of Salvinorin a

Kappa Opioid Receptor (KOR) Agonism and Binding Characteristics

Deoxy salvinorin A, much like its parent compound, exhibits potent agonist activity at the kappa opioid receptor (KOR). This interaction is characterized by high affinity and remarkable selectivity, differentiating it from many other opioid receptor ligands.

This compound has demonstrated significant binding affinity for the KOR. In radioligand binding assays, it has shown sub-micromolar affinity for KOR, with reported EC50 values around 358 nM nih.govucsd.edu. Crucially, studies indicate that this compound exhibits negligible binding affinity for the mu (MOR) and delta (DOR) opioid receptors, even at concentrations of 1 μM nih.gov. This high degree of selectivity for KOR over MOR and DOR is a defining characteristic of salvinorin A and its derivatives, distinguishing them from traditional opioid analgesics that often interact with multiple opioid receptor subtypes mdpi.comfrontiersin.orggoogle.com. This selectivity is vital, as it suggests potential therapeutic applications for KOR modulation without the common side effects associated with MOR activation, such as respiratory depression and addiction mdpi.comfrontiersin.orgfrontiersin.org.

A unique aspect of salvinorin A and its derivatives, including this compound, is their non-nitrogenous chemical structure nih.govfrontiersin.orgnih.gov. Unlike classical opioid alkaloids, which rely on a protonated nitrogen atom for ionic interactions with conserved acidic residues (like Asp1473.32) in the opioid receptor binding pocket, salvinorin A engages the KOR through a different set of interactions. Research suggests that salvinorin A binds within a pocket formed by transmembrane helices (TM) II, VI, and VII, positioned above the traditional morphinan (B1239233) binding site mdpi.comnih.govnih.gov. The binding is stabilized primarily by hydrogen bonds and hydrophobic contacts with specific amino acid residues within the KOR. For instance, hydrogen bonds are formed with residues such as Y3127.35 and Y3137.36, while hydrophobic interactions involve residues like V1182.63 mdpi.comfu-berlin.de. The absence of a nitrogen atom means that these interactions are critical for anchoring the molecule and eliciting its agonist activity at the KOR.

The high subtype selectivity of salvinorin A and its derivatives for KOR is attributed to specific amino acid residues within the receptor's binding site, particularly those that are not conserved across different opioid receptor subtypes. Key residues identified as crucial for this selectivity include Valine at position 118 (V1182.63) in transmembrane helix 2, and Tyrosine residues at positions 312 (Y3127.35) and 313 (Y3137.36) in transmembrane helix 7 mdpi.comnih.govfu-berlin.de. These residues are thought to play a role in orienting the non-nitrogenous ligand within the KOR binding pocket, thereby contributing to its specific affinity and efficacy profile. V1182.63, in particular, has been implicated in conferring subtype selectivity, possibly through indirect effects on helix 2 orientation nih.gov. The precise arrangement of these non-conserved residues creates a unique binding environment that favors the interaction of salvinorin A and this compound with the KOR, while excluding MOR and DOR.

Exploration of Interactions with Other Neurotransmitter Systems

Beyond its primary interaction with the KOR, this compound, through its parent compound salvinorin A, has been observed to influence other neurotransmitter systems, notably the dopaminergic system and the mu opioid receptor.

Investigation of Cannabinoid CB1 Receptor Modulation

While Salvinorin A has been reported to exhibit allosteric modulation of cannabinoid type 1 (CB1) receptors dovepress.comwikipedia.org, specific investigations into the interaction of this compound with the CB1 receptor have not been identified in the provided search results. Therefore, its role in modulating CB1 receptor activity remains uncharacterized in the available literature.

Computational Elucidation of Ligand-Receptor Binding Mode

Detailed computational studies, including molecular docking, molecular dynamics simulations, and dynophore modeling, have been extensively performed for Salvinorin A to understand its binding mode within the kappa opioid receptor (KOR) researchgate.netfu-berlin.denih.govmdpi.comresearchgate.netnih.govacs.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net. These studies have identified key amino acid residues involved in Salvinorin A's interaction with the KOR. However, specific computational elucidations for this compound are not present in the literature. Notably, one study indicates that "Other salvinorins showed negligible binding affinity at the KOR" researchgate.net, suggesting that deoxy derivatives may not possess significant affinity for the KOR, which would explain the absence of detailed computational binding studies.

Molecular Docking Studies with Active-State KOR Crystal Structures

Molecular docking studies have been employed to determine the binding mode of Salvinorin A to active-state KOR crystal structures, revealing its positioning within the receptor's binding pocket researchgate.netfu-berlin.denih.govmdpi.comacs.orgmdpi.comresearchgate.net. These analyses have highlighted interactions with specific residues. However, no comparable molecular docking studies for this compound have been found.

Molecular Dynamics Simulations to Analyze Dynamic Ligand-Receptor Interactions

Molecular dynamics (MD) simulations have been utilized to analyze the dynamic interactions of Salvinorin A with the KOR, providing insights into the stability and nature of ligand-receptor contacts over time researchgate.netfu-berlin.denih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com. Specific MD simulations for this compound are not reported in the available literature.

Dynophore Modeling for Pharmacophore Definition

Dynophore modeling has been applied in conjunction with docking and MD simulations to define the pharmacophore of Salvinorin A for KOR binding researchgate.netfu-berlin.demdpi.comresearchgate.netnih.gov. This approach helps in understanding the essential features required for receptor interaction. Information regarding dynophore modeling or pharmacophore definition for this compound is absent.

Hydrogen Bonding and Hydrophobic Contacts in the KOR Binding Pocket

Studies on Salvinorin A have identified specific amino acid residues in the KOR binding pocket that form crucial hydrogen bonds and hydrophobic contacts. These include residues such as C210ECL2, Y3127.35, Y3137.36 (involved in hydrogen bonding), and V1182.63, I1393.33, I2946.55, I3167.39 (involved in hydrophobic contacts) researchgate.netnih.govmdpi.comresearchgate.netnih.govresearchgate.net. These interactions are critical for Salvinorin A's high affinity and selectivity for the KOR. However, no specific data on these interactions for this compound is available, likely due to its reported negligible binding affinity researchgate.net.

Downstream Receptor Signaling Cascade Activation

The activation of downstream signaling cascades by KOR agonists, such as Gi/o protein coupling, inhibition of adenylyl cyclases, and activation of MAPK pathways (including ERK1/2 and p38), has been described for Salvinorin A nih.govfrontiersin.orgwikipedia.org. These pathways are integral to the cellular responses elicited by KOR activation. Direct evidence or detailed findings on the downstream signaling cascades activated by this compound are not present in the reviewed literature.

Data Tables

Due to the lack of specific quantitative data and detailed research findings for this compound concerning receptor binding affinities, computational interaction parameters, or signaling pathway modulation, data tables cannot be generated for this compound.

Upon reviewing the provided search results, extensive efforts were made to gather information specifically on the chemical compound "this compound" and its molecular mechanism of action, focusing on receptor binding, G-protein signaling pathway activation (including cAMP assays), and beta-arrestin recruitment pathway studies.

However, the scientific literature and the search results predominantly discuss Salvinorin A and its analogues. No specific data or research findings pertaining to the molecular mechanism of action of "this compound" in the requested areas (G-protein signaling or beta-arrestin recruitment) were found. The term "deoxy" appeared in the context of the biosynthesis pathway of Salvinorin A (1-deoxy-d-xylulose pathway) nih.gov, but not as a descriptor for a distinct compound with documented signaling pathways.

Due to the strict requirement to focus solely on "this compound" and adhere precisely to the provided outline, it is not possible to generate the requested article with the necessary scientific accuracy and detail for this specific compound.

If an article focusing on the molecular mechanism of action of Salvinorin A would be of interest, there is substantial information available in the search results that could be used to construct such an article.

Structure Activity Relationship Sar Studies and Synthetic Analogs of Salvinorin a

Systematic Probing of Functional Group Contributions to KOR Activity

SAR studies have revealed that specific functional groups on the Salvinorin A scaffold are critical for its potent KOR activity. Alterations to the C-2 acetoxy group, the C-4 carbomethoxy group, the furan ring, and the C-17 lactone can dramatically reduce both binding affinity and functional efficacy at the KOR. nih.gov

Significance of the C-2 Acetoxy Group: Comparative Analysis with Salvinorin B

The C-2 acetoxy group is a critical determinant of Salvinorin A's high affinity and potency at the KOR. frontiersin.orgresearchgate.net This is vividly illustrated by comparing Salvinorin A with its naturally occurring analog, Salvinorin B, which lacks this acetyl group and instead possesses a hydroxyl group at the C-2 position. Salvinorin B, the primary metabolite of Salvinorin A, is essentially inactive at the KOR. mdpi.comnih.gov The hydrolysis of the C-2 acetate to a hydroxyl group eliminates activity, highlighting the importance of the acetoxy moiety. nih.gov

Computational modeling and molecular dynamics simulations suggest that while the C-2 acetoxy group participates in hydrogen bonding with the KOR, this interaction may be of moderate frequency. mdpi.com However, the lack of any interaction from the C-2 hydroxyl group of Salvinorin B with the receptor's binding pocket underscores the importance of the acetoxy group's hydrogen bonding capability for KOR affinity and activity. mdpi.com The rapid inactivation of Salvinorin A to Salvinorin B by blood esterases is a key factor in its short duration of action. mdpi.com

Derivatization at the C-2 position has been a major focus of synthetic efforts. Replacing the acetoxy group with other substituents has led to analogs with varied activities. For instance, creating alkoxymethyl ethers from Salvinorin B, such as Salvinorin B methoxymethyl ether (MOM-Sal B), can restore and even enhance potency. wikipedia.org MOM-Sal B exhibits a Kᵢ of 0.60 nM at the KOR and is approximately five times more potent than Salvinorin A in animal studies. wikipedia.orgnih.gov This demonstrates that while the acetyl group itself is not essential, a functional group capable of mimicking the carbonyl oxygen's interactions is required for activity. nih.gov

Table 1: Comparative KOR Binding Affinity and Potency of Salvinorin A and Analogs Modified at C-2.
CompoundModificationKOR Kᵢ (nM)KOR EC₅₀ (nM)
Salvinorin AC-2 Acetoxy2.41.8
Salvinorin BC-2 Hydroxyl>10,000Inactive
Salvinorin B methoxymethyl ether (MOM-Sal B)C-2 Methoxymethyl ether0.600.40

Importance of the C-4 Carbomethoxy Group

The carbomethoxy group at the C-4 position is another crucial element for Salvinorin A's interaction with the KOR. nih.gov Molecular modeling studies indicate that this methyl ester interacts with the extracellular loop 2 (ECL2) of the receptor. mdpi.comnih.gov This interaction is believed to be highly frequent and important for the compound's affinity. researchgate.net Any alteration or removal of the C-4 carbomethoxy group generally leads to a significant reduction in both affinity and efficacy at the KOR. nih.govresearchgate.net

Essentiality of the Furan Ring Moiety

The furan ring, located at C-12, is indispensable for KOR activity. nih.gov Early computational models proposed that the furan oxygen could form hydrogen bonds within the receptor binding pocket. researchgate.net While the precise interactions are still under investigation, it is clear that the furan moiety itself is a key part of the pharmacophore. mdpi.comnih.gov

Studies on analogs with modified furan rings have shown that this part of the molecule likely binds in a sterically congested area of the KOR binding pocket, as only less demanding substitutions are well-tolerated. acs.org For example, hydrogenation of the furan ring to a tetrahydrofuran derivative results in a substantial loss of affinity. nih.gov The removal of the furan ring entirely abolishes activity. frontiersin.org This confirms that the specific electronic and steric properties of the furan ring are essential for proper binding and receptor activation. nih.gov

Role of the C-17 Carbonyl Moiety

The lactone carbonyl group at C-17 has also been investigated for its role in KOR binding. nih.gov While initial models suggested it could form hydrogen bonds with the receptor, subsequent studies with synthetic analogs have shown that this functionality is not strictly essential for binding or activity. nih.govpnas.org The complete reduction of the C-17 carbonyl group has been shown to have almost no effect on KOR affinity. nih.gov This suggests that while interactions involving the C-17 carbonyl may be favorable, they are ultimately dispensable for the compound's activity at the KOR. nih.gov

Investigation of Deoxy Salvinorin A Analogs

To further delineate the pharmacophore of Salvinorin A, researchers have synthesized derivatives lacking specific oxygen-containing functional groups. These deoxygenated analogs help to clarify which oxygen atoms are critical for receptor interaction and which are not.

Synthesis of 1-Deoxysalvinorin A and Related Deoxygenated Derivatives

One key analog in this series is 1-deoxysalvinorin A, where the ketone at the C-1 position is removed. Studies have shown that the C-1 ketone is not essential for KOR binding or agonist activity. nih.gov The synthesis of 1-deoxysalvinorin A demonstrated that this analog retained significant affinity and full agonist efficacy at the KOR. nih.gov This finding was crucial in refining the understanding of Salvinorin A's binding mode, indicating that a hydrogen bond acceptor at this position is not a strict requirement.

The binding affinity (Kᵢ) and functional activity (EC₅₀ and Eₘₐₓ) of 1-deoxysalvinorin A at the KOR were determined and compared to the parent compound, Salvinorin A.

Table 2: KOR Binding and Functional Data for this compound Analog.
CompoundModificationKOR Kᵢ (nM)KOR EC₅₀ (nM)Eₘₐₓ (%)
Salvinorin AStandard4 ± 146 ± 8100 ± 19
1-Deoxysalvinorin ARemoval of C-1 Ketone18 ± 2141 ± 43122 ± 27

These results, along with the finding that the C-17 lactone is also dispensable, have significantly simplified the conceptual pharmacophore of Salvinorin A, guiding the design of simpler, more synthetically accessible KOR ligands. nih.gov

Evaluation of KOR Binding Affinity and Functional Activity for Deoxy Analogs

The following table summarizes representative data for C-1 modified analogs, illustrating the importance of this position in KOR interaction.

CompoundModificationKOR Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
Salvinorin AParent Compound2.41.8
1-Deoxysalvinorin AC-1 Ketone RemovedSlight decreaseSlight decrease
1-Hydroxysalvinorin AC-1 Ketone Reduced to HydroxylSignificant decrease (e.g., 281-fold drop)Decreased

Structural Insights from C-1 Ketone Reduction on KOR Interaction Profile

Computational modeling and SAR data provide insights into why the C-1 ketone and its modifications affect the KOR interaction profile. nih.gov The C-1 carbonyl group of Salvinorin A is believed to participate in a hydrogen bond with tyrosine residue Y312 in the KOR binding pocket. mdpi.comnih.gov This interaction helps to anchor the ligand in a conformation favorable for receptor activation.

When the C-1 ketone is completely removed (1-deoxysalvinorin A), the loss of this hydrogen bond is somewhat tolerated, suggesting that other interactions can compensate to maintain a degree of affinity and activity. mdpi.com However, the reduction to a hydroxyl group introduces a new hydrogen bond donor and alters the electronic and steric properties at this position. This change may lead to unfavorable interactions within the binding pocket or disrupt the optimal orientation of the molecule, resulting in a significant decrease in binding affinity. mdpi.com The precise orientation of the hydroxyl group (alpha or beta) would also be expected to influence the interaction profile.

Design and Synthesis of Diverse Salvinorin A Analogs for SAR Exploration

To further probe the SAR of Salvinorin A, a multitude of analogs have been synthesized with modifications at various positions. These studies have been instrumental in identifying key pharmacophoric features and in developing analogs with altered potency, efficacy, and selectivity. researchgate.net

Modifications at the C-2 Position (e.g., Ethers, Amides, Amines, Carbamates)

The C-2 position of Salvinorin A, which bears an acetate group, has been a primary target for modification. researchgate.net This is partly because the acetate is metabolically labile, and its replacement can lead to analogs with improved stability. nih.gov A wide array of functional groups, including ethers, amides, amines, and carbamates, have been introduced at this position.

Generally, the C-2 position is sensitive to steric bulk, with larger substituents often leading to a decrease in affinity. nih.gov However, the introduction of certain ether linkages has yielded potent KOR agonists. For example, Salvinorin B ethoxymethyl ether is reported to be approximately ten times more potent than Salvinorin A. wikipedia.org The introduction of amine-containing side chains has also been explored, with the stereochemistry at the C-2 position being crucial for activity. nih.gov Carbamate-based modifications have also been investigated as a means to introduce diverse functionalities. masterorganicchemistry.com

The following table provides a selection of C-2 modified Salvinorin A analogs and their reported KOR activities.

CompoundC-2 ModificationKOR Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
Salvinorin A-OCOCH37.440
Salvinorin B-OH111 to >10,0002.4 to 492
Salvinorin B ethoxymethyl ether (EOM-Sal B)-OCH2OCH2CH33.10.65
β-tetrahydropyran Sal B (β-THP Sal B)-O-(β-tetrahydropyranyl)6.260
2-(2'-amino-3-methylbutanoate)salvinorin B-OCOCH(NH2)CH(CH3)2High affinityFull agonist

Alterations at the C-4 Position

The C-4 position of Salvinorin A features a methyl ester group. Modifications at this position have been generally found to be detrimental to KOR binding and activity. nih.govnih.gov Even minor changes, such as altering the ester to a larger alkyl group or to an amide, typically result in a significant loss of potency. This suggests that the C-4 methyl ester plays a critical role in the interaction with the KOR, possibly through a hydrogen bond with a residue in the extracellular loop 2 of the receptor. nih.gov The high sensitivity of this position to modification indicates a tightly constrained binding pocket in this region.

Furan Ring Substitutions and Replacements

The furan ring at the C-12 position is another key pharmacophoric element of Salvinorin A. nih.govnih.gov SAR studies have shown that this ring is essential for high-affinity KOR binding. researchgate.net Substitutions on the furan ring have been explored, with findings indicating that the steric properties of the substituents have a significant impact on activity. acs.org Small, sterically non-demanding substitutions are generally well-tolerated, while larger groups lead to a decrease in potency. nih.govnih.gov This suggests that the furan ring binds in a sterically congested part of the KOR binding pocket. acs.org

Replacement of the furan ring with other heterocycles has also been investigated. While some replacements are tolerated, many result in a loss of activity, highlighting the specific requirements of the receptor for this part of the ligand. nih.gov

The table below presents data for some furan-modified Salvinorin A analogs.

CompoundFuran ModificationKOR Potency (EC50, nM)
Salvinorin AUnsubstituted Furan~1.8
16-Ethynyl Salvinorin AC-16 Ethynyl SubstitutionPotent
16-Bromo Salvinorin AC-16 Bromo SubstitutionPotent
C-16 Aldehyde DerivativeC-16 Aldehyde SubstitutionSignificant decrease in potency
C-16 Nitrile DerivativeC-16 Nitrile SubstitutionSignificant decrease in potency

Modified Diterpene Scaffolds (e.g., 20-norsalvinorin A)

More profound modifications to the diterpene scaffold of Salvinorin A have been undertaken to improve its synthetic accessibility and stability. nih.govacs.org A notable example is the synthesis of 20-nor-Salvinorin A, an analog lacking the C-20 methyl group. acs.orgresearchgate.net This modification was found to increase the stability of the molecule while retaining high affinity and selectivity for the KOR. researchgate.net The pharmacological properties of 20-nor-Salvinorin A were found to be comparable to those of the parent compound, indicating that the C-20 methyl group does not have a critical interaction with the receptor and is directed towards the extracellular region. acs.org This finding has opened up new avenues for the design of Salvinorin A-based therapeutics with improved drug-like properties. nih.govacs.org

Methodological Approaches in SAR Elucidation

The exploration of the structure-activity relationships (SAR) of Salvinorin A and its analogs is a multifaceted process that employs a range of sophisticated methodological approaches. These techniques are essential for determining how chemical modifications to the Salvinorin A scaffold influence its interaction with the kappa-opioid receptor (KOR). By systematically altering the molecular structure and assessing the resultant changes in binding affinity and functional activity, researchers can construct a detailed map of the pharmacophore. This understanding is critical for the rational design of novel KOR ligands with potentially improved therapeutic profiles. The primary methods utilized in these SAR studies include radioligand binding assays to quantify receptor affinity, in vitro functional assays to measure the biological response triggered by ligand binding, and computational chemistry to model and predict ligand-receptor interactions.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in the SAR elucidation of Salvinorin A analogs, providing a direct measure of a compound's affinity for the kappa-opioid receptor. mdpi.com This technique quantifies the interaction between a radiolabeled ligand (a molecule with a radioactive isotope) and the receptor. In the context of Salvinorin A research, these assays are typically performed using cell membranes prepared from cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, that have been genetically engineered to express a high density of the human KOR. nih.govnih.gov

The most common format for these studies is the competitive binding assay. In this setup, a constant concentration of a radiolabeled KOR ligand, known as the radioligand, is incubated with the receptor-containing cell membranes in the presence of varying concentrations of the unlabeled test compound (the Salvinorin A analog). The radioligand and the test compound compete for the same binding site on the KOR. Commonly used radioligands for the KOR include [³H]U69,593 and [³H]diprenorphine. nih.gov

The fundamental principle of the assay is that as the concentration of the unlabeled test compound increases, it will displace more of the radioligand from the receptor. After the incubation period, the bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then quantified using a scintillation counter.

The data from these experiments are used to generate a competition curve, which plots the percentage of radioligand binding against the concentration of the test compound. From this curve, the IC₅₀ value is determined, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the intrinsic affinity of the test compound for the receptor, with a lower Ki value indicating a higher binding affinity. mdpi.com

These assays are crucial for the initial characterization of novel Salvinorin A analogs, allowing for a quantitative comparison of their binding affinities to the KOR. This information is fundamental to establishing the SAR, as it directly links specific chemical modifications to changes in receptor binding. Furthermore, to assess the selectivity of the analogs, similar binding assays are often conducted for other opioid receptor subtypes, such as the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). mdpi.com

Binding Affinities (Ki) of Selected Salvinorin A Analogs at the Kappa-Opioid Receptor
CompoundModificationKi (nM) at KORReference
Salvinorin AParent Compound2.66 nih.gov
Salvinorin BC-2 Hydroxyl>1000 fu-berlin.de
22-Thiocyanatosalvinorin A (RB-64)C-22 Thiocyanate0.59 nih.gov
Methyl Malonyl Salvinorin BC-2 Methyl Malonyl Ester2.0 mdpi.com
Ethyl Malonyl Salvinorin BC-2 Ethyl Malonyl Ester21.0 mdpi.com
Methyl Succinyl Salvinorin BC-2 Methyl Succinyl Ester36.0 mdpi.com

Computational Chemistry in Predicting and Rationalizing Analog Activity

Computational chemistry has become an indispensable tool in the study of the structure-activity relationships of Salvinorin A analogs. These in silico methods provide valuable insights into the molecular interactions between ligands and the kappa-opioid receptor, helping to rationalize experimental findings and guide the design of new compounds with desired pharmacological properties. fu-berlin.de

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com In the context of Salvinorin A, docking studies are used to simulate the binding of various analogs to the KOR. These simulations can help to identify key amino acid residues in the receptor's binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. mdpi.com By comparing the docking poses and calculated binding energies of different analogs, researchers can develop hypotheses about which structural features of the ligand are most important for high-affinity binding.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. fu-berlin.de Unlike the static picture provided by molecular docking, MD simulations can model the movements of the ligand and receptor over time. This can reveal important information about the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that the receptor undergoes upon ligand binding. fu-berlin.de Dynophore models, which are derived from MD simulations, can represent the dynamic pharmacophore of a ligand, highlighting the key interactions that are maintained throughout the simulation. fu-berlin.de

These computational approaches are particularly valuable because for a long time, the experimental determination of the three-dimensional structure of the KOR, especially in its active state bound to a ligand, was a significant challenge. mdpi.com Computational models of the KOR were often built using homology modeling, based on the crystal structures of other related GPCRs. With the recent availability of the crystal structure of the active-state KOR, the accuracy of these computational studies has been greatly enhanced. mdpi.com

Computational methods are used in conjunction with experimental data to build and refine SAR models. For example, the results of site-directed mutagenesis studies, where specific amino acid residues in the receptor are mutated, can be used to validate the predictions of molecular docking and MD simulations. nih.gov If mutating a particular residue that is predicted to interact with the ligand leads to a loss of binding affinity, this provides strong evidence for the accuracy of the computational model.

Ultimately, the goal of using computational chemistry in the SAR elucidation of Salvinorin A analogs is to develop predictive models that can be used to design new molecules with improved properties, such as higher affinity, greater selectivity, or a desired functional profile (e.g., biased agonism). fu-berlin.de

Advanced Analytical Methodologies for Characterization of Salvinorin a and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are paramount for elucidating the intricate molecular architecture of deoxy salvinorin A, providing direct information about the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For this compound derivatives, ¹H NMR provides information on the number, type, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing detailed structural assignments and confirming connectivity.

For instance, studies on specific deoxy derivatives have yielded characteristic NMR data. In the case of 17-deoxysalvinorin A, the proton at the C-17 position, which is an oxymethylene group, was observed as a doublet with a chemical shift of δ 3.58. This signal exhibited a coupling to the proton at C-8, as confirmed by COSY experiments, providing vital information about the local structural environment nih.gov. Similarly, for 1-deoxysalvinorin A, the proton at C-2 appeared as a multiplet at δ 4.74 ppm. This signal showed expected couplings to protons at C-1 and C-3, including two diaxial couplings with a magnitude of 11 Hz, further elucidated through COSY experiments nih.gov. For related salvinorin derivatives, comprehensive structural assignments have been achieved using a combination of ¹H and ¹³C NMR, alongside advanced 2D NMR techniques like DEPT, HSQC, HMBC, and NOESY (Nuclear Overhauser Effect Spectroscopy), which help in assigning stereochemistry and confirming through-space proximities nih.govresearchgate.net.

Table 1: Key ¹H NMR Data for this compound Derivatives

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling (Hz)NotesSource
17-Deoxysalvinorin AH-17 (oxymethylene)3.58doublet-Coupled to H-8 (COSY) nih.gov
1-Deoxysalvinorin AH-24.74multiplet11 (diaxial)Coupled to H-1 & H-3 (COSY) nih.gov

Mass spectrometry (MS) provides essential information about the molecular weight and elemental composition of this compound. Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for polar and thermally labile compounds, producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. High-Resolution ESI-MS (HR-ESI-MS) offers precise mass measurements, allowing for the determination of the exact molecular formula, which is critical for confirming the identity of a synthesized or isolated this compound derivative. For salvinorin A (C₂₃H₂₈O₈), the calculated protonated mass is 433.1857 nih.gov. Deoxy derivatives would exhibit distinct molecular masses corresponding to the removal of oxygen atoms or hydroxyl groups. HR-ESI-MS has been instrumental in biosynthetic studies of salvinorin A, confirming the incorporation of stable isotopes into its structure nih.govresearchgate.netnih.gov. The application of these techniques to this compound would similarly confirm its molecular formula and mass.

Chromatographic Separation and Purification Techniques

Chromatographic methods are vital for isolating this compound from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a workhorse technique for the separation, purification, and quantification of natural products. It allows for the resolution of this compound from closely related compounds or impurities based on differences in their polarity and interaction with the stationary phase. Analytical HPLC is used to determine the purity of isolated samples, often expressed as a percentage area of the main peak. For salvinorin A, purity levels of ≥98% are commonly reported via HPLC sigmaaldrich.com. Furthermore, HPLC coupled with UV detection or mass spectrometry (LC-MS) is frequently employed. Specific retention times are characteristic of each compound under defined chromatographic conditions. While specific retention times for this compound are not detailed in the provided search results, studies on salvinorin A report retention times around 11.64 minutes in GC extractionmagazine.com or approximately 0.8007 minutes in UPLC waters.comwaters.com. Deoxy derivatives would exhibit unique retention times, serving as a crucial identifier during analysis and purification.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.